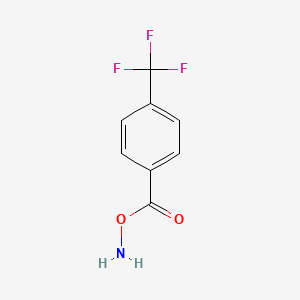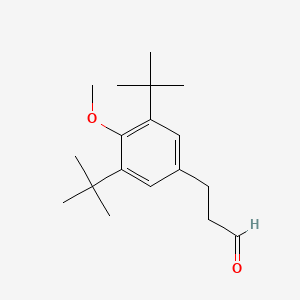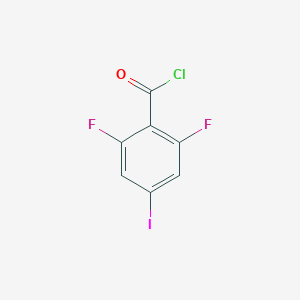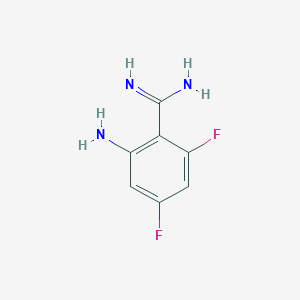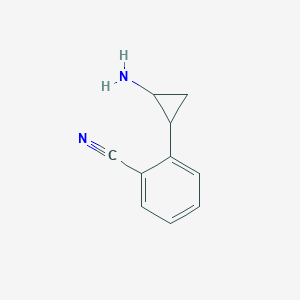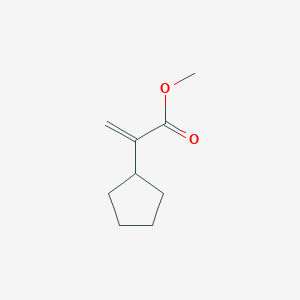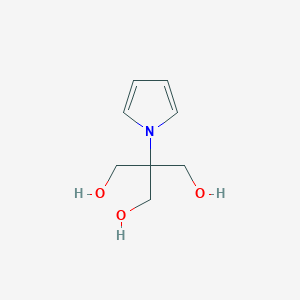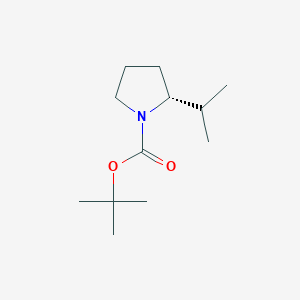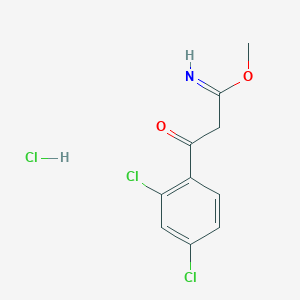
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate hydrochloride is a chemical compound with significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate hydrochloride typically involves the reaction of 2,4-dichlorobenzaldehyde with methylamine and a suitable esterifying agent under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and purity of the product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. The purification of the final product is achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate hydrochloride involves its interaction with specific molecular targets. The dichlorophenyl group can bind to active sites of enzymes or receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular responses. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(2,4-dichlorophenyl)-3-oxopropanoate
- Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate
- Methyl 3-(2,4-dichlorophenyl)-3-oxopropanamide
Uniqueness
Methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the hydrochloride group enhances its solubility and stability, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H10Cl3NO2 |
|---|---|
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
methyl 3-(2,4-dichlorophenyl)-3-oxopropanimidate;hydrochloride |
InChI |
InChI=1S/C10H9Cl2NO2.ClH/c1-15-10(13)5-9(14)7-3-2-6(11)4-8(7)12;/h2-4,13H,5H2,1H3;1H |
Clave InChI |
QVMSWVDJUKPQFP-UHFFFAOYSA-N |
SMILES canónico |
COC(=N)CC(=O)C1=C(C=C(C=C1)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-](/img/structure/B12954826.png)
